molecular formula C7H6IN3O B1613787 4-Amino-6-iodo-1,2-dihydro-3H-indazol-3-one CAS No. 885520-12-7

4-Amino-6-iodo-1,2-dihydro-3H-indazol-3-one

Cat. No. B1613787
CAS RN: 885520-12-7
M. Wt: 275.05 g/mol
InChI Key: CSOLTPUJPJLMAH-UHFFFAOYSA-N
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Description

“4-Amino-6-iodo-1,2-dihydro-3H-indazol-3-one” is a chemical compound . Its molecular formula is C7H6N2O . It is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of indazole-containing compounds, such as “4-Amino-6-iodo-1,2-dihydro-3H-indazol-3-one”, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “4-Amino-6-iodo-1,2-dihydro-3H-indazol-3-one” consists of seven carbon atoms, six hydrogen atoms, two nitrogen atoms, and one oxygen atom .


Chemical Reactions Analysis

Indazole-containing compounds have been synthesized through various chemical reactions, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Future Directions

The future directions for the research and development of indazole-containing compounds like “4-Amino-6-iodo-1,2-dihydro-3H-indazol-3-one” could involve exploring their potential therapeutic applications, optimizing their synthesis methods, and investigating their mechanisms of action .

properties

IUPAC Name

4-amino-6-iodo-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3O/c8-3-1-4(9)6-5(2-3)10-11-7(6)12/h1-2H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOLTPUJPJLMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)C(=O)NN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646215
Record name 4-Amino-6-iodo-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885520-12-7
Record name 4-Amino-6-iodo-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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